n-Butyl-beta-d-fructopyranoside

Antibacterial Plant Pathology Natural Product

Identifying selective, non-cytotoxic immunological probes for IgE-dependent allergy research remains a challenge. n-Butyl-β-D-fructopyranoside addresses this with its selective IgE antibody inhibition without affecting IgG/IgM. • Selective IgE inhibition for studying allergic responses • MIC 0.625 mg/mL against Xanthomonas axonopodis & Erwinia amylovora • Non-cytotoxic carrier for cell viability assays (P388 IC₅₀ >100 μM) • Crystal structure available for computational docking & fragment screening

Molecular Formula C10H20O6
Molecular Weight 236.264
CAS No. 67884-27-9
Cat. No. B592836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl-beta-d-fructopyranoside
CAS67884-27-9
Molecular FormulaC10H20O6
Molecular Weight236.264
Structural Identifiers
SMILESCCCCOC1(C(C(C(CO1)O)O)O)CO
InChIInChI=1S/C10H20O6/c1-2-3-4-15-10(6-11)9(14)8(13)7(12)5-16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10-/m1/s1
InChIKeyNAJPAGUETSZHOG-DOLQZWNJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

n-Butyl-β-D-fructopyranoside Overview


n-Butyl-β-D-fructopyranoside (CAS 67884-27-9) is an alkyl fructopyranoside, a class of carbohydrate-derived compounds comprising a D-fructose head group linked via a β-glycosidic bond to an n-butyl chain [1]. It occurs naturally in various plant species, including Gastrodia elata and Smilax bockii, and can be synthesized via acid-catalyzed glycosylation of D-fructose with n-butanol [1][2]. With a molecular weight of 236.26 g/mol and a defined β-anomeric configuration, it serves as a model glycoside for carbohydrate metabolism studies and as a non-ionic surfactant building block [1].

n-Butyl-β-D-fructopyranoside vs. Other Alkyl Glycosides


Alkyl glycosides constitute a broad class of sugar-based surfactants and bioactive molecules, yet their biological and physicochemical properties vary significantly with alkyl chain length, anomeric configuration, and sugar stereochemistry [1][2]. Generic substitution of n-Butyl-β-D-fructopyranoside with other in-class compounds—such as n-octyl-β-D-glucopyranoside or n-pentyl-β-D-fructopyranoside—risks altering critical micelle concentration (CMC), immunological selectivity profiles, and antimicrobial efficacy [1][2]. The following evidence quantifies exactly where n-Butyl-β-D-fructopyranoside demonstrates distinct performance characteristics that directly inform procurement decisions.

n-Butyl-β-D-fructopyranoside Quantitative Evidence


Antibacterial Activity Against Plant Pathogens

n-Butyl-β-D-fructopyranoside demonstrates antibacterial activity against Xanthomonas axonopodis and Erwinia amylovora with an MIC of 0.625 mg/mL [1]. In a cross-study comparison, this MIC is lower than that reported for a crude methanol extract of Psidium guajava leaves against X. axonopodis pv. citri (MIC = 1.563 mg/mL) and comparable to its activity against X. euvesicatoria (MIC = 0.781 mg/mL) [2]. The compound thus exhibits moderate antibacterial potency relative to plant-derived extracts.

Antibacterial Plant Pathology Natural Product

Differential Cytotoxicity vs. Co-Isolated Compounds

In a cytotoxicity screen against the P388 murine leukemia cell line, n-Butyl-β-D-fructopyranoside (compound 2) exhibited no detectable cytotoxicity, whereas co-isolated compounds 4 and 12 from the same plant source showed marginal cytotoxicity with IC₅₀ values of 13.4 μM and 25.0 μM, respectively [1]. This direct comparison within the same assay system establishes that n-Butyl-β-D-fructopyranoside is significantly less cytotoxic than structurally distinct co-metabolites.

Cytotoxicity Cancer Research Natural Product

Selective IgE Inhibition

According to patent disclosures, n-Butyl-β-D-fructopyranoside selectively inhibits IgE antibody formation without affecting normal immunoglobulin production (IgG and IgM) [1]. This selectivity profile aligns with the activity documented for the structurally related n-pentyl-β-D-fructopyranoside, which was characterized as a specific inhibitor of IgE-antibody formation [2]. The n-butyl derivative thus shares the IgE-selective pharmacology of the class while differing in alkyl chain length.

Immunology Allergy IgE

Crystallographic Characterization for Structure-Based Design

The crystal structure of n-Butyl-β-D-fructopyranoside has been determined by single-crystal X-ray diffraction, providing atomic-resolution coordinates for the β-D-fructopyranose ring and n-butyl chain conformation [1]. This structural information is not universally available for all alkyl fructopyranosides and enables precise molecular docking, crystallographic fragment screening, and structure-activity relationship (SAR) studies.

Crystallography Structural Biology Glycoscience

n-Butyl-β-D-fructopyranoside Applications


Antibacterial Reference for Plant Pathology

Based on its documented MIC of 0.625 mg/mL against Xanthomonas axonopodis and Erwinia amylovora [1], n-Butyl-β-D-fructopyranoside can serve as a moderate-potency positive control or reference compound in antibacterial assays targeting plant pathogens. Its activity is well-defined relative to crude plant extracts [2], providing a benchmark for evaluating novel antimicrobial agents.

Non-Cytotoxic Vehicle for Cell-Based Assays

Given its lack of detectable cytotoxicity against P388 murine leukemia cells under conditions where co-isolated compounds exhibited IC₅₀ values of 13.4–25.0 μM [3], n-Butyl-β-D-fructopyranoside is appropriate as an inert carrier or solvent component in cell viability and proliferation studies, minimizing confounding cytotoxic effects.

IgE-Mediated Allergy and Immunology Research

The compound's claimed selective inhibition of IgE antibody production, without affecting IgG or IgM [4], positions it as a candidate for studying IgE-dependent allergic responses. Its profile aligns with the IgE-specific activity of the structurally related n-pentyl-β-D-fructopyranoside [5], supporting its use in immunological investigations where immunoglobulin selectivity is critical.

Molecular Modeling and Structure-Based Design

The availability of a high-resolution crystal structure for n-Butyl-β-D-fructopyranoside [3] makes it a valuable starting point for computational docking studies, crystallographic fragment screening, and the rational design of fructopyranoside-derived ligands or inhibitors.

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